molecular formula C22H21NO5 B13626701 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid

Cat. No.: B13626701
M. Wt: 379.4 g/mol
InChI Key: IYMADEBMPBGDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is often used in scientific research due to its stability and reactivity, making it a valuable tool in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.1]octane-1-carboxylic acid
  • 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid

Uniqueness

Compared to similar compounds, 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid stands out due to its unique oxa-azabicyclic structure, which provides distinct reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid

InChI

InChI=1S/C22H21NO5/c24-21(25)20-13-9-14(28-20)11-23(10-13)22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-20H,9-12H2,(H,24,25)

InChI Key

IYMADEBMPBGDTN-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1OC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.